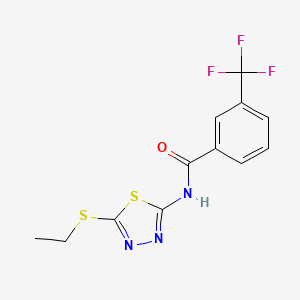

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3OS2/c1-2-20-11-18-17-10(21-11)16-9(19)7-4-3-5-8(6-7)12(13,14)15/h3-6H,2H2,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTLSZCHVHNSNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting an appropriate thioamide with hydrazine derivatives under controlled conditions.

Introduction of the Ethylthio Group: The ethylthio group is introduced via nucleophilic substitution reactions, often using ethylthiol as the nucleophile.

Attachment of the Trifluoromethylbenzamide Moiety: The final step involves coupling the thiadiazole intermediate with a trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may target the nitro groups or other reducible functionalities within the molecule.

Substitution: The benzamide and thiadiazole rings can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and bases (e.g., sodium hydride) are commonly employed.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Amines or reduced aromatic rings.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

The compound is primarily recognized for its anticancer properties . The presence of the thiadiazole moiety contributes to its biological activity, particularly against cancer cell lines. Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant cytotoxic effects against various cancer types, including breast cancer (MCF7) and lung carcinoma (A549). For instance, studies have shown that compounds similar to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide demonstrate inhibitory concentrations (IC50 values) often in the low micromolar range against these cell lines.

Antimicrobial Properties

In addition to anticancer effects, this compound exhibits antimicrobial activity . Thiadiazole derivatives have been documented to possess antibacterial and antifungal properties. Specifically, the structural features of this compound enhance its efficacy against various microbial strains. For example, compounds containing trifluoromethyl groups have shown increased lipophilicity and membrane permeability, which may enhance their antimicrobial effectiveness .

Fungicidal and Insecticidal Properties

This compound has shown promise as a fungicide and insecticide . The compound's structural composition allows it to act effectively against pests such as fungi and insects. Patents indicate that similar thiadiazole derivatives possess significant fungicidal and insecticidal action, making them suitable for agricultural applications .

Structure-Activity Relationship

The unique combination of thiadiazole and trifluoromethyl groups enhances the biological activity profile of this compound compared to others lacking these features. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can significantly alter the potency against various biological targets .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide | Contains chlorine instead of ethylthio | Antimicrobial properties |

| N-(5-methylthio-1,3,4-thiadiazol-2-yl)acetamide | Methylthio group | Moderate anticancer activity |

| 5-trifluoromethyl -1,3,4-thiadiazol -2(3H)-one | Lacks piperidine structure | Exhibits antifungal properties |

Mechanism of Action

The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide depends on its specific application:

Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function or modulating their activity. The thiadiazole ring and trifluoromethyl group are key structural elements that contribute to its binding affinity and specificity.

Material Properties: In materials science, the compound’s stability and resistance to environmental factors are attributed to its robust chemical structure.

Comparison with Similar Compounds

Substituent Effects on the Thiadiazole Ring

The ethylthio group (-S-C₂H₅) in the target compound distinguishes it from structurally related derivatives:

Key Observations :

- Steric Effects : Benzylthio (-S-CH₂C₆H₅) derivatives exhibit higher steric bulk, which may reduce binding to certain targets compared to ethylthio analogs .

Benzamide Substituent Variations

The 3-(trifluoromethyl)benzamide group in the target compound contrasts with other benzamide derivatives:

Key Observations :

- Trifluoromethyl (-CF₃) : Enhances binding to hydrophobic pockets in target proteins (e.g., kinases or DNA) compared to unsubstituted benzamides .

- Chalcone Hybrids : Derivatives with conjugated chalcone moieties (e.g., 5a) show superior cytotoxicity but lower selectivity compared to trifluoromethyl-substituted analogs .

Key Observations :

- Yields : Ethylthio derivatives generally achieve moderate yields (68–78%), while benzylthio analogs show higher yields (up to 88%) due to optimized reaction conditions .

- Melting Points : Ethylthio derivatives (e.g., 5g: 168–170°C) typically have higher MPs than benzylthio analogs (e.g., 5h: 133–135°C), likely due to reduced steric hindrance and improved crystallinity .

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article delves into its biological activity, synthesis, and the underlying mechanisms that contribute to its pharmacological properties.

Chemical Structure and Properties

The compound features a thiadiazole moiety, known for various biological activities, and a trifluoromethyl group that enhances its lipophilicity and membrane permeability. The molecular formula is with a molecular weight of approximately 293.32 g/mol. The structural characteristics are pivotal for its interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. Specifically, this compound has shown promising results in inhibiting the proliferation of cancer cells:

- Cell Lines Tested : MCF7 (breast cancer), A549 (lung carcinoma), and HeLa (cervical cancer).

- IC50 Values : Compounds similar to this one have demonstrated IC50 values often in the low micromolar range (e.g., <10 µM), indicating potent anticancer activity.

Table 1: Comparison of IC50 Values for Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 | 5.0 | Induces apoptosis |

| N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide | A549 | 7.2 | Cell cycle arrest |

| N-(5-methylthio-1,3,4-thiadiazol-2-yl)acetamide | HeLa | 6.5 | Apoptosis induction |

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : Flow cytometry studies have shown that treatment with this compound leads to increased apoptotic cell death in cancer cells by activating caspase pathways.

- Cell Cycle Arrest : Some studies indicate that it can induce cell cycle arrest at the sub-G1 phase, preventing further proliferation of cancer cells.

- Molecular Docking Studies : In silico studies suggest strong binding affinity to key proteins involved in cell proliferation and survival pathways, such as VEGFR-2.

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives in cancer treatment:

- Study 1 : A series of 1-(5-benzylthio)-1,3,4-thiadiazole derivatives were synthesized and evaluated for their anticancer properties against multiple cell lines. Notably, compounds with similar structural features to this compound showed IC50 values significantly lower than standard treatments like sorafenib .

- Study 2 : The compound was tested alongside other thiadiazole analogs in a comparative study where it exhibited superior cytotoxicity against HeLa cells compared to derivatives lacking the trifluoromethyl group .

Q & A

Basic: What are the key steps and reaction conditions for synthesizing this compound, and how can purity be optimized?

The synthesis involves multi-step organic reactions, starting with the formation of the thiadiazole core followed by sequential functionalization. Critical steps include:

- Thioether linkage formation : Reaction of 5-amino-1,3,4-thiadiazole-2-thiol with ethyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethylthio group .

- Amide coupling : Using 3-(trifluoromethyl)benzoyl chloride with the intermediate thiadiazole-2-amine in anhydrous pyridine or DCM, catalyzed by HOBt/EDCI .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Optimization : Control stoichiometry (1:1.2 molar ratio for coupling), maintain temperatures (0–5°C during acylation), and use inert atmospheres to minimize side reactions like hydrolysis .

Basic: Which spectroscopic techniques are critical for confirming structural integrity?

- NMR (¹H/¹³C) : Assigns proton environments (e.g., trifluoromethyl at δ ~120 ppm in ¹³C) and confirms amide bond formation (NH resonance at δ ~10–12 ppm) .

- IR Spectroscopy : Detects key functional groups (C=O stretch at ~1680 cm⁻¹, C-F at ~1120 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 363.36) and fragmentation patterns .

Advanced: How can structure-activity relationship (SAR) studies guide analog design for enhanced anticancer activity?

- Substituent effects :

- Methodology :

Advanced: How to resolve contradictions in bioactivity data across substituent variants?

- Case example : Variants with 4-methylphenyl vs. 4-nitrophenyl substituents show opposing cytotoxicity trends (e.g., 4-methyl: IC₅₀ = 8 μM; 4-nitro: IC₅₀ = 25 μM) .

- Approach :

- Docking studies : Simulate binding to targets (e.g., CDK1) to identify steric clashes caused by bulky substituents .

- ADMET profiling : Assess solubility (logP) and metabolic stability (microsomal assays) to differentiate pharmacokinetic vs. target-specific effects .

Advanced: What crystallographic parameters are essential for molecular conformation analysis?

- Bond lengths : C=N in thiadiazole (1.27–1.32 Å) vs. C–N (1.47 Å) .

- Torsion angles : Amide linkage (C–N–C=O) planar geometry (<10° deviation) ensures optimal hydrogen bonding with targets .

- Packing interactions : Centrosymmetric dimers via N–H⋯N hydrogen bonds (2.8–3.0 Å) stabilize crystal lattices .

Basic: What in vitro assays are recommended for initial anticancer evaluation?

- MTT/PrestoBlue : Measure viability in breast (MCF-7), prostate (PC3), and glioblastoma (U87) cell lines after 48-hour exposure .

- Apoptosis assays : Annexin V/PI staining and caspase-3/7 activation (luminescence-based) .

- Cell cycle analysis : Flow cytometry (propidium iodide) to detect G2/M arrest .

Advanced: How does the trifluoromethyl group influence pharmacokinetics and target binding?

- Lipophilicity : CF₃ increases logP by ~1.5 units, enhancing blood-brain barrier penetration .

- Electron effects : Withdraws electrons, polarizing the benzamide carbonyl and strengthening hydrogen bonds with kinase active sites (e.g., CDK1 Asp145) .

Basic: What are common side reactions during synthesis, and how are they mitigated?

- Thioether oxidation : Ethylthio → sulfoxide/sulfone byproducts. Solution : Use degassed solvents and N₂ atmosphere .

- Acylation inefficiency : Partial benzamide formation. Solution : Activate carboxylic acid with HATU/DIPEA .

Advanced: What computational methods predict interaction mechanisms with CDK1?

- Molecular docking (AutoDock Vina) : Simulate binding poses using PDB 1HCL .

- MD simulations (GROMACS) : Analyze stability of ligand-CDK1 complexes over 100 ns (RMSD < 2.0 Å indicates stable binding) .

Advanced: How do thiadiazole ring modifications alter enzymatic inhibition profiles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.